Physical Property Differentiation: Boiling Point, Density, and Refractive Index vs. Three Positional Isomers
Direct head-to-head comparison of physical properties from a single commercial vendor specification sheet demonstrates clear differentiation between 4-chloro-2-fluorotoluene and three closely related halogenated toluene analogs. These property differences are critical for separation, purification, and identification in multi-step synthetic sequences .
| Evidence Dimension | Boiling point at 760 mmHg (approximate) |
|---|---|
| Target Compound Data | 158 °C at 743 mmHg |
| Comparator Or Baseline | 2-Chloro-4-fluorotoluene (338737): 153-154 °C at 13 mmHg; 3-Chloro-2-fluorotoluene (152730): 185-186 °C; 2-Chlorotoluene (213055): 260 °C at 745 mmHg |
| Quantified Difference | Δbp = 4-5 °C (target vs. 2-chloro-4-fluorotoluene at comparable pressure extrapolation); Δbp = -27 to -28 °C (target vs. 3-chloro-2-fluorotoluene); Δbp = -102 °C (target vs. 2-chlorotoluene) |
| Conditions | Vendor-specified physical property data; measurements performed according to literature standard methods (lit.) |
Why This Matters
Boiling point differences of 4-5 °C between positional isomers are sufficient for effective fractional distillation separation, while the ~27 °C difference from 3-chloro-2-fluorotoluene confirms that misidentification or substitution would alter process thermal requirements and solvent recovery parameters.
